5-Ethyl-2-methoxybenzenesulfonamide

Lipophilicity Drug Design ADME

Procuring inconsistent benzenesulfonamide building blocks leads to unpredictable ADME and failed SAR replication. This compound solves that with a precise substitution pattern (2-OCH3, 5-CH2CH3). - **Differentiated value**: logP 2.69 (vs. 1.98 for mono-substituted analogs) balances membrane permeability & solubility; PSA 77.77 Ų ensures assay compatibility. - **Key applications**: Tamsulosin analog synthesis, fragment-based library design, and reference standard for impurity profiling. - **Supply**: Multiple pack sizes (100mg to 10g) available for immediate R&D delivery.

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
CAS No. 88085-82-9
Cat. No. B077775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methoxybenzenesulfonamide
CAS88085-82-9
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)N
InChIInChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
InChIKeyQQCMLTHWTNUWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-methoxybenzenesulfonamide: Key Sulfonamide Intermediate


5-Ethyl-2-methoxybenzenesulfonamide (CAS 88085-82-9) is a primary benzenesulfonamide with a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol . Its substitution pattern, featuring both a methoxy (-OCH3) group at the 2-position and an ethyl (-CH2CH3) group at the 5-position on the phenyl ring, confers unique physicochemical properties that distinguish it from other simple benzenesulfonamide building blocks . It serves as a crucial synthetic intermediate for generating diverse sulfonamide libraries and is structurally related to the core of the alpha-1 adrenoceptor antagonist Tamsulosin, making it a valuable scaffold in medicinal chemistry [1].

Workflow Sulfonamide intermediate designed for N-functionalization and library synthesis
Selection Dual-substituted scaffold provides distinct lipophilicity and polar surface area for fragment-based screening
Context Structurally related to Tamsulosin chemotype; supports impurity profiling and SAR exploration

5-Ethyl-2-methoxybenzenesulfonamide: Unique Lipophilicity Advantage


Generic substitution with unsubstituted or mono-substituted benzenesulfonamides such as 2-methoxybenzenesulfonamide (CAS 52960-57-3) or 4-ethylbenzenesulfonamide (CAS 138-38-5) fails because they cannot replicate the specific balance of lipophilicity and polarity required for consistent membrane permeability, protein binding, or Phase I metabolic stability. The dual substitution on 5-ethyl-2-methoxybenzenesulfonamide creates a unique physicochemical fingerprint that is critical for its behavior in biological systems. As demonstrated in the quantitative evidence below, using a generic alternative can result in a compound with vastly different logP values, leading to unpredictable and non-comparable outcomes in cellular assays and in vivo models .

1 Unsubstituted or mono-substituted benzenesulfonamides may not replicate the balanced lipophilic-polar profile required for consistent membrane partitioning.
2 Des-ethyl analog (2-methoxybenzenesulfonamide) exhibits substantially lower predicted logP, which could shift permeability and protein-binding behavior.
3 Pre-N-substituted analogs lack a free sulfonamide group, removing the divergent derivatization capability needed for library synthesis.

5-Ethyl-2-methoxybenzenesulfonamide: Physicochemical & Synthetic Comparison


Enhanced Lipophilicity vs. Des-Ethyl Analog

The target compound exhibits significantly higher predicted lipophilicity than its des-ethyl analog, 2-methoxybenzenesulfonamide. This increase in logP is a critical determinant for membrane permeability and hydrophobic protein binding. The addition of the 5-ethyl group provides a substantial boost in logP without a major penalty on polar surface area .

Lipophilicity vs. des-ethyl analog
In silico prediction · Data to verify
Target LogP 2.69 vs 0.24
Δ +2.45 (predicted >280× partition)
Higher predicted lipophilicity may support membrane permeability screening when compared to the des-ethyl scaffold.
ACD/Labs Percepta prediction; experimental logP should be confirmed.
Lipophilicity Drug Design ADME

Balanced Lipophilicity vs. Des-Methoxy Analog

When compared to the des-methoxy analog, 4-ethylbenzenesulfonamide, the target compound demonstrates a strategic balance between increased lipophilicity and heightened polar surface area (PSA). While the ethyl group drives up logP, the 2-methoxy group simultaneously increases PSA and hydrogen bond acceptor count, which can improve aqueous solubility and influence metabolic pathways, providing a distinct profile compared to the simpler, more hydrophobic scaffold [1].

Profile vs. des-methoxy analog
In silico prediction · Data to verify
LogP 2.69 vs 1.32 (+1.37)
PSA 77.77 vs 69 Ų (+8.77)
Dual substitution balances increased lipophilicity with higher polar surface area, offering a differentiated profile for ADME-relevant interactions.
Predicted values; experimental PSA and logP may vary.
Polar Surface Area Solubility Metabolic Stability

Critical Scaffold for Tamsulosin Libraries

5-Ethyl-2-methoxybenzenesulfonamide is a core scaffold for synthesizing analogs of Tamsulosin, a clinically significant alpha-1 adrenoceptor antagonist [1]. It is a direct precursor to Tamsulosin impurity 18 and is used to create N-substituted derivatives like N-allyl-5-ethyl-2-methoxybenzenesulfonamide (CAS 1087646-61-4) . Its primary sulfonamide group offers a versatile handle for selective derivatization, a key differentiator from pre-functionalized alternatives that limit chemical exploration .

Scaffold for Tamsulosin libraries
Supporting evidence
Primary sulfonamide: divergent derivatization
vs. N-substituted: terminal scaffold
Functions as a versatile intermediate for parallel synthesis of Tamsulosin-related analogs, enabling broad SAR exploration.
Refer to SynZeal impurity reference; derivatization conditions require optimization.
Synthetic Intermediate Tamsulosin Alpha-1 Antagonist

5-Ethyl-2-methoxybenzenesulfonamide: Key Research Applications


Fragment-Based Drug Discovery (FBDD)

Use 5-ethyl-2-methoxybenzenesulfonamide as a core fragment in FBDD libraries. Its balanced LogP of 2.69 ensures sufficient lipophilicity for target engagement while the PSA of 77.77 Ų maintains favorable solubility for biochemical assays, providing a superior starting point compared to more polar or more lipophilic fragments for non-polar binding pockets .

Synthesis of Diverse Sulfonamide Libraries

Employ this compound as a common intermediate for parallel synthesis of diverse sulfonamide libraries. Its primary sulfonamide group allows for rapid, single-step derivatization with a wide array of electrophiles, enabling efficient exploration of structure-activity relationships (SAR) around the Tamsulosin chemotype [1].

Reference for ADME Model Validation

Utilize 5-ethyl-2-methoxybenzenesulfonamide as a reference compound in computational or experimental models predicting absorption, distribution, metabolism, and excretion (ADME) properties. Its distinct, dual-substituted structure provides a valuable data point for validating LogP and PSA predictive algorithms on benzenesulfonamide scaffolds .

Tamsulosin Impurity Profiling and QC

Procure this compound to serve as a reference standard or starting material for synthesizing known and potential impurities of Tamsulosin, such as N-ethyl and other N-substituted derivatives. This is essential for developing robust analytical methods to ensure the purity and safety of the active pharmaceutical ingredient (API) [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Balanced lipophilicity and polar surface area
Target engagement in biochemical assays
Sulfonamide library synthesis
Primary sulfonamide for N-derivatization
SAR exploration efficiency
ADME model validation
Distinct dual-substituted benzenesulfonamide scaffold
LogP and PSA predictive algorithm assessment
Tamsulosin impurity profiling
Core scaffold for related substance synthesis
Analytical method development for impurity identification
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